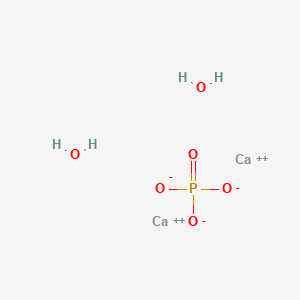
Dicalcium phosphate-dihydrate
Cat. No. B8418165
M. Wt: 211.16 g/mol
InChI Key: RBLGLDWTCZMLRW-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
Patent
US04312843
Procedure details


A quantity of dicalcium phosphate dihydrate was prepared as in Examples 1 and 2 except that the slaked lime slurry was added to the monocalcium phosphate solution until the pH reached about 5.6 and then pyrophosphoric acid was added until the pH was reduced to about 5.3; no further slaked lime slurry was added.

Name
monocalcium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[OH-].[Ca+2:2].[OH-].[P:4]([OH:8])([O-:7])([O-:6])=[O:5].[Ca+2].P(OP(O)(O)=O)(O)(O)=[O:11]>>[OH2:5].[OH2:11].[P:4]([O-:8])([O-:7])([O-:6])=[O:5].[Ca+2:2].[Ca+2:2] |f:0.1.2,3.4,6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Step Two
|
Name
|
monocalcium phosphate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])O.[Ca+2]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(O)(O)OP(=O)(O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O.O.P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
